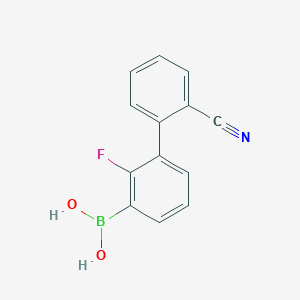
BOC-ASP-OME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: BOC-ASP-OME is synthesized by protecting the amino group of aspartic acid with a tert-butoxycarbonyl (BOC) group and esterifying the carboxyl group with methanol. The reaction typically involves the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: BOC-ASP-OME undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield aspartic acid.
Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA), revealing the free amino group.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed:
Aspartic Acid: Formed upon hydrolysis.
Peptides: Formed through coupling reactions with other amino acids.
Aplicaciones Científicas De Investigación
Chemistry: BOC-ASP-OME is widely used in peptide synthesis as a building block for creating longer peptide chains. Its protective groups help in selective reactions, preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of aspartic acid in biological systems .
Medicine: this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for creating therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .
Mecanismo De Acción
Mechanism: The mechanism of action of BOC-ASP-OME involves the protection of the amino group with a BOC group, which prevents unwanted side reactions during peptide synthesis. The ester group allows for easy coupling with other amino acids, facilitating the formation of peptide bonds.
Molecular Targets and Pathways: this compound primarily targets the amino and carboxyl groups of amino acids, enabling the formation of peptide bonds. It is involved in pathways related to protein synthesis and modification.
Comparación Con Compuestos Similares
- BOC-ALA-OME (tert-butoxycarbonyl-L-alanine methyl ester)
- BOC-GLU-OME (tert-butoxycarbonyl-L-glutamic acid methyl ester)
- BOC-ARG-OME (tert-butoxycarbonyl-L-arginine methyl ester)
Uniqueness: BOC-ASP-OME is unique due to its specific structure, which includes both a BOC-protected amino group and a methyl esterified carboxyl group. This combination provides stability and reactivity, making it highly suitable for peptide synthesis.
Propiedades
Fórmula molecular |
C10H17NO6 |
|---|---|
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) |
Clave InChI |
IWFIVTBTZUCTQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)



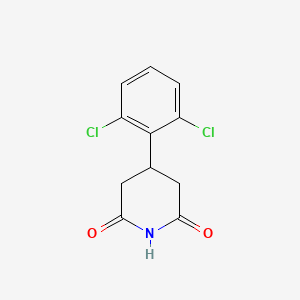
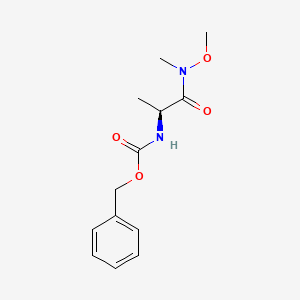

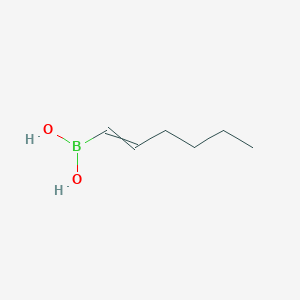

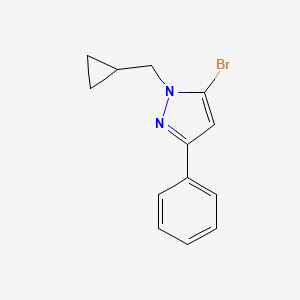
![2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8805419.png)
